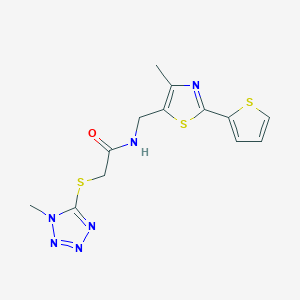
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H14N6OS3 and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a novel derivative of tetrazole that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C12H14N6OS, with a molecular weight of approximately 270.3 g/mol. The structure features a tetrazole ring, which is known for its versatile biological activity due to its ability to form hydrogen bonds and engage in π-stacking interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₆OS |
| Molecular Weight | 270.3 g/mol |
| CAS Number | 1226439-46-8 |
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one in focus demonstrated antibacterial and antifungal activities. For instance, a related tetrazole compound showed better activity than ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In vitro tests using the disc diffusion method revealed that some synthesized tetrazole derivatives had notable zones of inhibition against pathogens such as Candida albicans and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics like ciprofloxacin and fluconazole .
Anti-inflammatory Properties
Tetrazole-containing compounds have been studied for their anti-inflammatory effects. The presence of the tetrazole moiety allows these compounds to inhibit various inflammatory pathways. For example, derivatives have been shown to reduce pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of tetrazole derivatives is another area of active research. Studies have indicated that certain compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. The compound under discussion may share similar pathways due to its structural characteristics .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It could bind to receptors associated with inflammatory responses or cancer cell signaling pathways, altering their activity.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS3/c1-8-10(23-12(15-8)9-4-3-5-21-9)6-14-11(20)7-22-13-16-17-18-19(13)2/h3-5H,6-7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRJXNOAWXOYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














